8-Methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline

Fragment-based drug discovery Lipophilicity Permeability

8-Methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline (C9H8N4O, MW 188.19) is a fused oxadiazolo-cinnoline heterocycle that exists as a partially saturated (4,5-dihydro) scaffold bearing a methyl substituent at the 8-position. It is catalogued as part of the Maybridge screening collection and meets the Rule of Three criteria for fragment-based drug discovery (MW ≤ 350 Da, cLogP ≤ 3, HBD ≤ 3, HBA ≤.

Molecular Formula C9H8N4O
Molecular Weight 188.19 g/mol
CAS No. 216218-93-8
Cat. No. B1623252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline
CAS216218-93-8
Molecular FormulaC9H8N4O
Molecular Weight188.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CCC3=NON=C32)N=N1
InChIInChI=1S/C9H8N4O/c1-5-4-6-7(11-10-5)2-3-8-9(6)13-14-12-8/h4H,2-3H2,1H3
InChIKeyXCTGVAZZQSNJFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline (CAS 216218-93-8): A Maybridge Fragment-Library Heterocycle with Quantifiable Physicochemical Differentiation from Non-Methylated and Aromatic Analogues


8-Methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline (C9H8N4O, MW 188.19) is a fused oxadiazolo-cinnoline heterocycle that exists as a partially saturated (4,5-dihydro) scaffold bearing a methyl substituent at the 8-position . It is catalogued as part of the Maybridge screening collection and meets the Rule of Three criteria for fragment-based drug discovery (MW ≤ 350 Da, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) . The compound is typically supplied at ≥97% purity (HPLC) with accompanying NMR spectra, consistent with fragment-library quality standards [1]. Its physicochemical profile—including a defined melting point, logP, and polar surface area—differentiates it from the non-methylated 4,5-dihydro parent (CAS 300587-41-1) and the fully aromatic 8-methyl analogue (CAS 304869-93-0), making it a structurally distinct building block for medicinal chemistry and fragment-based screening.

Why 8-Methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline Cannot Be Replaced by Unsubstituted, Aromatic, or Regioisomeric Analogues


Within the [1,2,5]oxadiazolo[3,4-f]cinnoline series, minor structural modifications produce measurable shifts in physicochemical properties that directly impact solubility, permeability, and target engagement. The 8-methyl substituent on the 4,5-dihydro core increases logP by approximately 0.9–1.2 units relative to the non-methylated 4,5-dihydro derivative, altering both PBS solubility and passive membrane permeability [1]. In contrast, the fully aromatic 8-methyl analogue lacks the conformational flexibility conferred by the saturated ethylene bridge, which can modify binding pocket complementarity and scaffold presentation in fragment screens . Regioisomeric methyl placement (e.g., 9-methyl vs. 8-methyl) further shifts electronic distribution and steric profile, as evidenced by divergent melting-point and chromatographic retention data . These quantifiable differences mean that generic substitution within the series is not neutral; each scaffold variant drives distinct downstream screening outcomes, hit expansion trajectories, and synthetic accessibility.

8-Methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline: Head-to-Head Physicochemical and Quality Evidence Against Closest Analogues


LogP and Polar Surface Area Differentiation: 8-Methyl-4,5-dihydro vs. 4,5-Dihydro Parent (CAS 300587-41-1)

The 8-methyl substitution elevates logP by ~0.9 units relative to the unmethylated 4,5-dihydro scaffold, while polar surface area (PSA) remains essentially unchanged. This translates into a calculated LogD7.4 shift that can improve passive membrane permeability by approximately 0.5–1.0 log units in PAMPA assays, based on established linear free-energy relationships for fragment-sized molecules [1].

Fragment-based drug discovery Lipophilicity Permeability

Melting Point and Thermal Stability: 8-Methyl-4,5-dihydro vs. 4,5-Dihydro Parent (CAS 300587-41-1)

The target compound exhibits a melting point of 143 °C, which is approximately 30–50 °C higher than the non-methylated 4,5-dihydro parent (estimated m.p. range 90–110 °C based on structurally related dihydro-heterocycles). Elevated melting point indicates stronger crystal lattice energy, which can confer superior solid-state stability under ambient storage conditions .

Solid-state properties Crystallinity Formulation

Supplier-Linked Purity and Analytical Compliance: 8-Methyl-4,5-dihydro vs. Uncurated Generic Sources of Analogues

When sourced through the Maybridge fragment collection (RJC02160), 8-methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline is provided at ≥97% purity (HPLC) with a certificate of analysis including NMR spectrum and exact mass confirmation [1]. In contrast, the non-methylated 4,5-dihydro analogue (CAS 300587-41-1) and the aromatic 8-methyl analogue (CAS 304869-93-0) are predominantly available through less rigorously curated channels where purity specifications are either lower or unreported, introducing batch-to-batch variability that can confound fragment screening results .

Compound quality Fragment library Reproducibility

Conformational Flexibility: 4,5-Dihydro Scaffold vs. Fully Aromatic 8-Methyl Analogue (CAS 304869-93-0)

The 4,5-dihydro core introduces an sp³–sp³ ethylene bridge that imparts a defined out-of-plane puckering to the central six-membered ring, generating a non-planar 3D conformation. In contrast, the fully aromatic 8-methyl[1,2,5]oxadiazolo[3,4-f]cinnoline (CAS 304869-93-0) is rigorously planar. Principal moments of inertia (PMI) calculations indicate that the dihydro scaffold occupies a more '3D-like' region of fragment shape space (Fsp³ ≈ 0.22 for the target vs. 0.00 for the aromatic analogue), which is associated with increased target selectivity in fragment-based campaigns [1].

Scaffold diversity 3D conformation Fragment shape

Procurement-Relevant Application Scenarios for 8-Methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline


Fragment-Based Drug Discovery (FBDD): Solubility-Tolerant Fragment Screening at 1 mM in PBS

The compound's measured logP of 0.93 and PSA of 64.7 Ų place it within the optimal fragment solubility window for screening at 1 mM in PBS buffer [1]. When sourced as part of the Maybridge fragment collection, its guaranteed purity (≥97%) and provided NMR spectrum in both DMSO-d₆ and aqueous conditions enable immediate use in ¹H-NMR-based fragment screening (e.g., WaterLOGSY, STD-NMR) and surface plasmon resonance (SPR) campaigns without further purification . The 8-methyl substituent provides a vector for fragment growing toward hydrophobic enzyme pockets, a feature not available in the non-methylated parent.

Kinase Inhibitor Design: Cinnoline-Based Type II Inhibitor Scaffold Optimization

Cinnoline-fused heterocycles have been explored as hinge-binding motifs in kinase inhibitors. The 4,5-dihydro state of the central ring, combined with the 8-methyl group, offers a differentiated electron-density distribution and steric profile compared to fully aromatic cinnoline scaffolds [1]. The measured melting point (143 °C) and low vapor pressure (3.14×10⁻⁷ mmHg at 25 °C) indicate sufficient thermal stability for microwave-assisted amination or Suzuki coupling reactions commonly used in parallel medicinal chemistry workflows.

Chemical Biology Probe Synthesis: Stable Building Block for Covalent Probe Derivatization

The compound's oxadiazole ring can serve as a masked nitrile oxide dipole for 1,3-dipolar cycloaddition or as a bioisostere of carbonyl-containing pharmacophores. When procured from Maybridge with full analytical certification (NMR, MS, HPLC), the compound meets the quality thresholds required for chemical biology probe campaigns, where trace impurities can lead to off-target covalent modification artifacts [1]. The 97% purity specification exceeds the typical 95% offered by generic suppliers of the non-methylated analogue, reducing the risk of confounding results in target-engagement assays .

Energetic Materials Research: Precursor to Furazan-Fused Cinnoline High-Energy Compounds

The [1,2,5]oxadiazolo (furazan) ring fused to cinnoline has been investigated as a scaffold for high-energy-density materials (HEDMs). The 8-methyl-4,5-dihydro variant provides a partially saturated precursor that can undergo dehydrogenation or further nitration to access fully aromatic nitro-functionalized energetic compounds. Its defined melting point and density (1.363 g/cm³) provide key solid-state data for predicting detonation performance parameters via EXPLO5 or CHEETAH codes [1].

Quote Request

Request a Quote for 8-Methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.